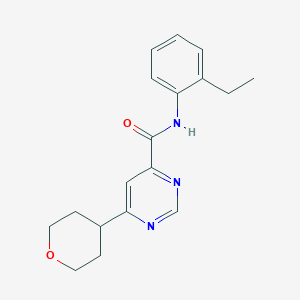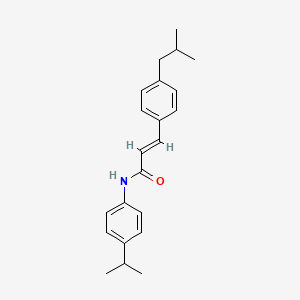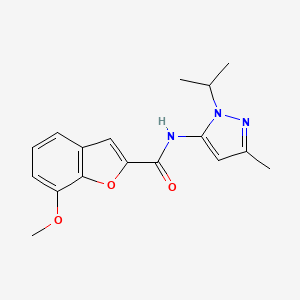![molecular formula C24H16N2O2 B2699430 N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 477500-06-4](/img/structure/B2699430.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide, also known as BN-1, is a chemical compound that has shown potential in scientific research. It is a fluorescent probe that can be used to detect protein aggregation in cells and tissues. BN-1 has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biomedical research.
科学的研究の応用
Synthesis and Molecular Docking
A study by Devi et al. (2020) involved the synthesis of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, derivatives related to N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide. These compounds were evaluated for anti-inflammatory activity both in vivo and in vitro, and their COX-2 inhibition was assessed through molecular docking studies. Compounds from this series showed promising inhibition of COX-2, indicating potential as anti-inflammatory agents (Devi et al., 2020).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized derivatives involving 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. These compounds underwent in vitro anticancer evaluation, highlighting the potential of this compound derivatives for cancer treatment. One compound in particular exhibited significant activity against a breast cancer cell line, suggesting the relevance of these compounds in anticancer research (Salahuddin et al., 2014).
Photophysical Properties and Antimicrobial Activity
Phatangare et al. (2013) focused on the synthesis of fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole. These compounds showed promising photophysical properties and were evaluated for their antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The study highlights the potential use of this compound derivatives in developing new antimicrobial agents (Phatangare et al., 2013).
作用機序
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins or enzymes.
Mode of Action
It’s worth noting that benzoxazole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This suggests that N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzoxazole derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound’s fluorescent properties suggest that it may be detectable in biological systems, which could aid in studying its pharmacokinetics.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria or fungi at the molecular and cellular levels.
特性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(18-12-7-9-16-8-1-2-10-17(16)18)25-20-13-4-3-11-19(20)24-26-21-14-5-6-15-22(21)28-24/h1-15H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGAEFGTFPDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)






![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)


